Cas no 152148-63-5 (6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-)
![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- structure](https://ja.kuujia.com/scimg/cas/152148-63-5x500.png)
6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- 化学的及び物理的性質
名前と識別子
-
- 6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-
- A 80426 MESYLATE
- A 80426 mesylate,N-Methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-6-benzofuranethanaminemesylate
- N-METHYL-N-[[(1R)-1,2,3,4-TETRAHYDRO-5-METHOXY-1-NAPHTHALENYL]METHYL]-6-BENZOFURANETHANAMINE MESYLATE
- AKOS024457060
- SCHEMBL9325372
- 2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
- J-008896
- 152148-63-5
- (R)-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine methanesulfonate
- (R)-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanaminemethanesulfonate
- a-80426 mesylate
- A80426Mesylate
- A 80426
- 152148-64-6
- PD079306
- GLXC-02005
-
- インチ: InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)
- InChIKey: QNAYBMKLOCPYGJ-UHFFFAOYSA-N
- SMILES: CC(C(=O)O)N
計算された属性
- 精确分子量: 445.19200
- 同位素质量: 445.19229426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 535
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.4Ų
じっけんとくせい
- 密度みつど: 1.107
- Boiling Point: 490.574 °C at 760 mmHg
- フラッシュポイント: 250.49 °C
- PSA: 88.36000
- LogP: 5.62060
6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-361095A-50mg |
A 80426 mesylate, |
152148-63-5 | 50mg |
¥4851.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10296-10mg |
A 80426 mesylate |
152148-63-5 | 98% | 10mg |
¥2846.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361095-10mg |
A 80426 mesylate, |
152148-63-5 | 10mg |
¥1091.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361095A-50 mg |
A 80426 mesylate, |
152148-63-5 | 50mg |
¥4,851.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361095-10 mg |
A 80426 mesylate, |
152148-63-5 | 10mg |
¥1,091.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10296-50mg |
A 80426 mesylate |
152148-63-5 | 98% | 50mg |
¥11542.00 | 2023-09-09 |
6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-に関する追加情報
Recent Advances in the Study of 6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]- (CAS: 152148-63-5)
The compound 6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-, with the CAS number 152148-63-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran and tetrahydro-naphthalene structural motifs, has been the subject of several studies aimed at elucidating its pharmacological properties and potential therapeutic applications. Recent literature highlights its role as a promising scaffold for the development of novel bioactive compounds, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics.
One of the key areas of investigation has been the compound's interaction with serotonin receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 152148-63-5 exhibits high affinity for the 5-HT1A and 5-HT2A receptor subtypes, suggesting its potential utility in the treatment of mood disorders such as depression and anxiety. The study employed a combination of molecular docking simulations and in vitro binding assays to characterize the compound's receptor binding profile. Notably, the (1R)-stereochemistry of the tetrahydro-naphthalene moiety was found to be critical for its selective binding to these receptor subtypes, underscoring the importance of stereochemical considerations in drug design.
In addition to its CNS applications, recent research has explored the anticancer properties of 152148-63-5. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibitory activity against several cancer cell lines, including breast and lung cancer. The mechanism of action appeared to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These findings position 152148-63-5 as a valuable lead compound for the development of next-generation antimitotic agents, with potential advantages over existing therapies in terms of reduced toxicity and improved efficacy.
Another significant advancement in the study of 152148-63-5 has been the development of improved synthetic routes for its production. A recent publication in Organic Process Research & Development described a scalable and cost-effective synthesis of the compound, utilizing a novel asymmetric hydrogenation step to achieve high enantiomeric purity. This methodological breakthrough is expected to facilitate further preclinical and clinical investigations by ensuring a reliable supply of the compound for research purposes.
Looking ahead, the versatility of 152148-63-5 as a pharmacophore suggests that it will continue to be a focal point of research in medicinal chemistry. Ongoing studies are exploring its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its utility as a molecular probe for studying serotonin receptor biology. The compound's unique structural features and demonstrated bioactivity make it a compelling candidate for further optimization and development, with the potential to yield new therapeutic agents for a range of challenging medical conditions.




